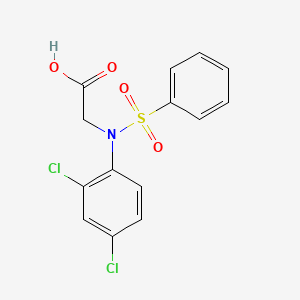
N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine, commonly known as DCPG, is a potent and selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It is widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Metal Ion Interaction
Research has shown that N-(phenylsulfonyl)glycine interacts with metal ions like Cd^2+ and Zn^2+. A study by Gavioli et al. (1991) investigated the interaction of N-(phenylsulfonyl)glycine with these ions, finding that the presence of 2,2'-bipyridine as an additional ligand significantly affects the metal-induced deprotonation of the sulfonamide nitrogen, highlighting the compound's potential in metal ion coordination and removal processes (Gavioli et al., 1991).
Enzyme Inhibition
N-(Phenylsulfonyl)glycine derivatives have been studied for their inhibitory activity against enzymes like aldose reductase, which is relevant in the management of diabetic complications. Deruiter et al. (1989) synthesized and evaluated various N-(phenylsulfonyl)-N-phenylglycines for their ability to inhibit rat lens aldose reductase, discovering that N-phenyl substitution enhances the compound's affinity for the enzyme, indicating potential therapeutic applications (Deruiter, Borne, & Mayfield, 1989).
Environmental Behavior
Studies also explore the environmental behavior of N-(phenylsulfonyl)glycine, such as its presence in sewage and surface waters. Krause and Schöler (2000) examined the compound's behavior in a municipal sewage treatment plant, providing insights into its stability and transformation products in environmental contexts, which is crucial for understanding the environmental impact of pharmaceutical and chemical residues (Krause & Schöler, 2000).
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-10-6-7-13(12(16)8-10)17(9-14(18)19)22(20,21)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXRNQYDJBANCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

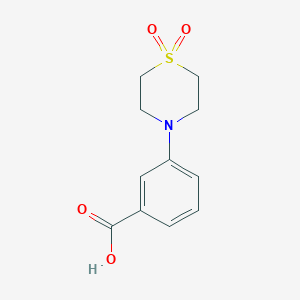
![9-(4-butylphenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2635934.png)
![2,7-Dioxaspiro[4.4]nonane-1,3-dione](/img/structure/B2635937.png)
![4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2-[4-(beta-D-glucopyranosyloxy)phenyl]-2,3-dihydro-5-hydroxy-, (2S)-](/img/structure/B2635941.png)
![Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B2635942.png)
![Ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2635943.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-propylacetamide](/img/structure/B2635944.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2635945.png)
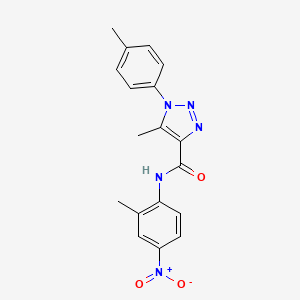
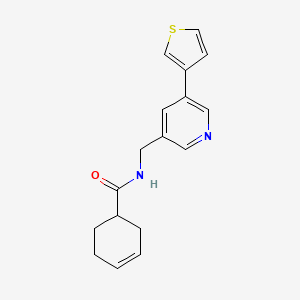
![9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2635949.png)
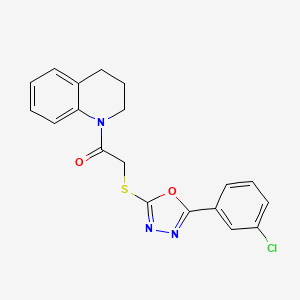
![diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate](/img/structure/B2635953.png)
![Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2635954.png)